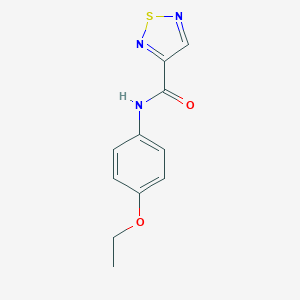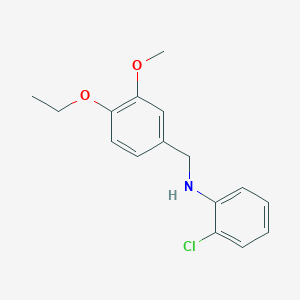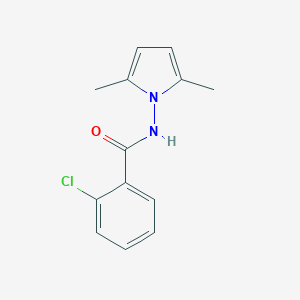
N-(4-ethoxyphenyl)-1,2,5-thiadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-1,2,5-thiadiazole-3-carboxamide is an aromatic amide.
Scientific Research Applications
Antimicrobial Evaluation
1,3,4-thiadiazole derivatives, including those related to N-(4-ethoxyphenyl)-1,2,5-thiadiazole-3-carboxamide, have been synthesized and evaluated for antimicrobial activities. Studies like those by (Noolvi, Patel, Kamboj, & Cameotra, 2016) demonstrate significant activity against several microbial strains, highlighting the potential of these compounds in antimicrobial applications.
Biological Activity and Drug Synthesis
Compounds containing the 1,3,4-thiadiazole moiety, closely related to the structure of interest, have been explored for their biological activities. Studies such as those by (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013) focus on the synthesis of hybrid molecules containing this moiety and investigate their antimicrobial, antilipase, and antiurease activities. These findings contribute to the understanding of the diverse biological applications of such compounds.
Synthesis and Spectral Characteristics
The synthesis process and spectral characteristics of thiadiazole derivatives, including those similar to N-(4-ethoxyphenyl)-1,2,5-thiadiazole-3-carboxamide, have been studied extensively. Research by (Zadorozhnii, Pokotylo, Kiselev, Kharchenko, & Okhtina, 2019) delves into the synthesis and characterization of these compounds, offering valuable insights into their chemical properties.
Fungicidal Activity
The fungicidal activity of novel thiadiazole derivatives is another area of interest. Research like that by (Tang Zi-lon, 2015) explores the synthesis and evaluation of these compounds against various fungi, indicating their potential in agricultural and pharmaceutical applications.
Inhibitor of NF-κB Pathway
Thiadiazole derivatives have been identified as inhibitors of the NF-κB pathway, which is significant in oncology. A study by (Pippione et al., 2017) demonstrates the potential of these compounds in inhibiting this pathway, contributing to cancer research and therapy.
properties
CAS RN |
695176-66-0 |
|---|---|
Product Name |
N-(4-ethoxyphenyl)-1,2,5-thiadiazole-3-carboxamide |
Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C11H11N3O2S/c1-2-16-9-5-3-8(4-6-9)13-11(15)10-7-12-17-14-10/h3-7H,2H2,1H3,(H,13,15) |
InChI Key |
KLTHZZMEMHCNNG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NSN=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NSN=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[5-[difluoro(trifluoromethoxy)methyl]-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-(3-fluorophenyl)methanone](/img/structure/B426687.png)


![N-(5-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B426692.png)
![3-[(4-iodobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B426695.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}propanamide](/img/structure/B426698.png)
![1-(3-Chlorophenyl)-4-[oxo(1-piperidinyl)acetyl]piperazine](/img/structure/B426699.png)
![4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-N-isobutylbenzenesulfonamide](/img/structure/B426703.png)
![1-(4-chlorobenzoyl)-5-[difluoro(trifluoromethoxy)methyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B426705.png)
![Methyl 2-({[(4-bromophenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B426707.png)
